![molecular formula C11H15BO2SSi B572516 Ácido 2-(Trimetilsilil)benzo[b]tiofen-7-ilborónico CAS No. 1217501-33-1](/img/structure/B572516.png)
Ácido 2-(Trimetilsilil)benzo[b]tiofen-7-ilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is a chemical compound with the CAS Number: 1217501-33-1 . Its IUPAC name is 2-(trimethylsilyl)-1-benzothien-7-ylboronic acid . It has a molecular weight of 250.2 .
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid primarily involves two methods . One method involves the condensation reaction of thiophene boronic esters and aromatic ketones . The other method involves the reaction of benzo[b]thiophene fluoroborates with sulfuric acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 .Physical And Chemical Properties Analysis
This compound is stored in a freezer .Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is not well understood. However, it is believed that this compound acts as a boronate ester, which can react with certain biomolecules, such as diols and hydroxyl groups. This reactivity makes it a valuable tool for studying biological systems and interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid are not well documented. However, it has been shown to have some cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid in lab experiments is its versatility as a building block for organic synthesis. This compound can be used to create a wide range of organic compounds, making it a valuable tool for researchers in various fields. However, one limitation of this compound is its reactivity with certain biomolecules, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid. One potential area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of research is the investigation of its potential as an anticancer agent, which could lead to the development of new cancer treatments. Additionally, this compound could be used to study the interactions between biomolecules, potentially leading to new insights into biological systems.
Métodos De Síntesis
The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid involves the reaction of 2-bromo-5-trimethylsilylthiophene with triisopropyl borate in the presence of a palladium catalyst. This reaction yields the desired product in good yield and high purity, making it a reliable method for synthesizing this compound.
Aplicaciones Científicas De Investigación
Inhibidores de la PDE4
Este compuesto se puede utilizar como reactivo en la síntesis de inhibidores de la PDE4 . Los inhibidores de la PDE4 son una clase de medicamentos utilizados para bloquear la acción de la fosfodiesterasa 4 (PDE4), una enzima que descompone el monofosfato cíclico de adenosina (AMPc), una molécula mensajera que transmite señales dentro de las células. Tienen aplicaciones potenciales en el tratamiento de afecciones como el asma, la EPOC, la psoriasis y otras enfermedades inflamatorias.
Modificación de adenovirus oncolítico
El compuesto está involucrado en la modificación quimioselectiva de adenovirus oncolítico . Los adenovirus oncolíticos son virus genéticamente modificados que se replican selectivamente en las células cancerosas y las matan. La modificación puede mejorar la eficacia terapéutica y la seguridad de los adenovirus oncolíticos.
Síntesis de sensores fosforescentes
Se utiliza en la síntesis de sensores fosforescentes para la cuantificación del ion cobre (II) . Estos sensores se pueden utilizar en la vigilancia ambiental y los estudios biológicos para detectar y medir la concentración de iones de cobre.
Síntesis de fenantridina promovida por UV
El compuesto está involucrado en síntesis de fenantridina promovidas por UV . Las fenantridinas son una clase de compuestos orgánicos con aplicaciones potenciales en la química medicinal debido a sus diversas actividades biológicas.
Preparación de inhibidores de la CYP11B1
Se utiliza en la preparación de inhibidores de la CYP11B1 para el tratamiento de enfermedades dependientes de cortisol . La CYP11B1 es una enzima involucrada en el paso final de la síntesis de cortisol. Los inhibidores de esta enzima se pueden utilizar para tratar enfermedades como el síndrome de Cushing, que se caracteriza por un exceso de cortisol.
Safety and Hazards
Propiedades
IUPAC Name |
(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRYHMIXGDKPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681575 |
Source


|
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-33-1 |
Source


|
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

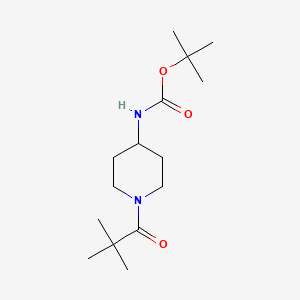

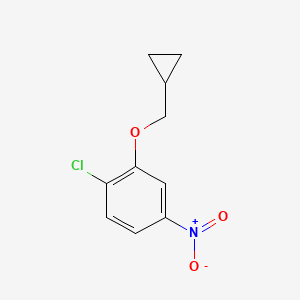
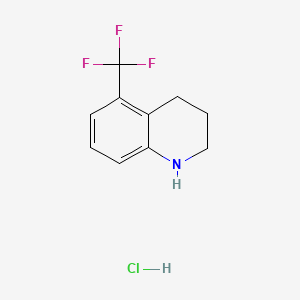
![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)

![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)
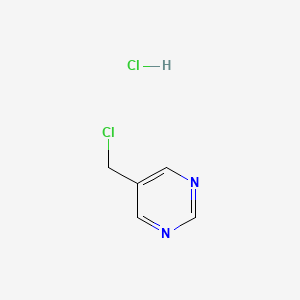


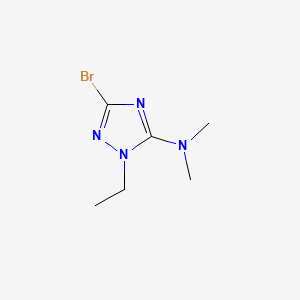
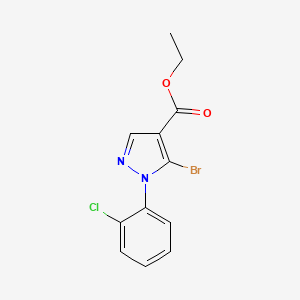
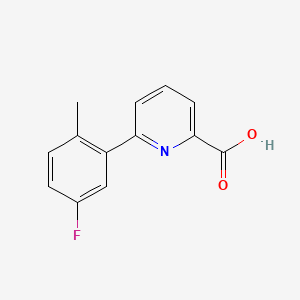
![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)